2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Synthetic Intermediate Analytical Reference Procurement Specification

Researchers developing cycloprothrin insecticides require the precise acid intermediate for reliable synthesis. Generic dichlorocyclopropane analogs (e.g., 2,2-dichloro-1-methylcyclopropanecarboxylic acid, MW 169 vs 275 g/mol) alter lipophilicity and chromatographic behavior, invalidating analytical reference methods. 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (CAS 104023-75-8) at ≥98% purity resolves this. • Definitive acid for cycloprothrin esterification; validated by Wiley & KnowItAll GC-MS libraries for unambiguous identification. • Enantiomerically pure (1S)-enantiomer (CAS 63935-60-4) available for chiral synthesis of the 4- to 6-fold more active (1R,αR)-isomer.

Molecular Formula C12H12Cl2O3
Molecular Weight 275.12 g/mol
CAS No. 104023-75-8
Cat. No. B010203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
CAS104023-75-8
Molecular FormulaC12H12Cl2O3
Molecular Weight275.12 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O
InChIInChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)
InChIKeyDQXVWYCZSNWWIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: Overview


2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (CAS 104023-75-8) is a cyclopropane carboxylic acid characterized by a gem-dichloro substitution at the 2-position and a 4-ethoxyphenyl group at the 1-position. Its molecular formula is C₁₂H₁₂Cl₂O₃, and its molecular weight is 275.13 g/mol . This compound serves as the acid component of the pyrethroid insecticide cycloprothrin, making it an essential research intermediate and analytical reference standard [1]. It is typically offered with a minimum purity of 95% and is available in solid form with a predicted density of 1.41 g/cm³ and a boiling point of 391.8 °C at 760 mmHg .

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: Substitution Risks


Substituting 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid with other dichlorocyclopropane carboxylic acids, such as 2,2-dichloro-1-methylcyclopropanecarboxylic acid (MW 169.00 g/mol, mp 60–65 °C) [1] or 2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylic acid (MW 265.5 g/mol) , introduces significant changes in physicochemical properties that directly impact synthetic outcomes and analytical performance. The para-ethoxyphenyl moiety in the target compound provides a distinct electronic environment and steric bulk that governs reactivity in esterification reactions for cycloprothrin production. Generic substitution leads to altered molecular weight, lipophilicity, and chromatographic behavior, which can invalidate established synthetic protocols and analytical reference methods [2]. The specific quantitative evidence below demonstrates why this compound cannot be interchanged with its closest structural analogs.

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: Comparison with Analogs


Molecular Weight Differentiation

The molecular weight of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is 275.13 g/mol . This is significantly higher than the methyl analog (2,2-dichloro-1-methylcyclopropanecarboxylic acid, MW 169.00 g/mol) [1] and moderately higher than the para-chloro analog (2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylic acid, MW 265.5 g/mol) . The difference of approximately 106 g/mol versus the methyl analog and 9.6 g/mol versus the chloro analog has direct implications for molarity calculations in synthetic reactions and for mass balance in analytical quantitation.

Synthetic Intermediate Analytical Reference Procurement Specification

Verified Mass Spectral Reference

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is explicitly indexed in the KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023, with a verified exact mass of 274.01635 g/mol and a GC-MS spectrum available for compound identification [1]. In contrast, neither 2,2-dichloro-1-methylcyclopropanecarboxylic acid nor 2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylic acid have documented entries in these major commercial spectral libraries based on public database searches.

Analytical Chemistry GC-MS Reference Library

Boiling Point Comparison

The boiling point of 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is 391.8 °C at 760 mmHg, with a vapor pressure of 0.0±0.9 mmHg at 25 °C and an enthalpy of vaporization of 67.6±3.0 kJ/mol . In contrast, 2,2-dichloro-1-methylcyclopropanecarboxylic acid exhibits a boiling point of 85 °C at 8 mmHg [1], which extrapolates to a significantly lower boiling point at atmospheric pressure. This marked difference in volatility—approximately 306 °C higher boiling point for the target compound—affects solvent selection, reaction temperature windows, and post-synthetic isolation strategies.

Synthetic Chemistry Process Development Thermal Stability

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic Acid: Applications


Cycloprothrin Synthesis

The compound is the definitive acid component for the synthesis of cycloprothrin (CAS 63935-38-6), a chiral pyrethroid insecticide. The specific 4-ethoxyphenyl substitution pattern is essential for the insecticidal activity of the resulting ester; alternative acid moieties (e.g., 2,2-dichloro-1-phenylcyclopropanecarboxylic acid) produce esters with different bioactivity profiles [1]. The molecular weight of 275.13 g/mol must be used for stoichiometric calculations in the esterification step.

GC-MS Reference Standard

With a validated entry in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll Mass Spectral Library [2], this compound serves as a reliable reference standard for GC-MS methods in environmental monitoring, pesticide residue analysis, and synthetic quality control. Its exact mass of 274.01635 g/mol provides unambiguous identification against potential interferents.

Cycloprothrin Metabolism Studies

As the acid metabolite of cycloprothrin following ester cleavage [3], this compound is required for studies investigating the environmental degradation pathways and mammalian metabolism of cycloprothrin. Its high boiling point (391.8 °C) influences its environmental persistence and detection in soil and water matrices.

Chiral Building Block for Asymmetric Synthesis

The compound is available as the (1S)-enantiomer (CAS 63935-60-4) , enabling its use in the synthesis of enantiomerically enriched cycloprothrin isomers, where the (1R,αR)-isomer exhibits approximately 4- to 6-fold higher insecticidal activity than the racemic mixture [4]. The distinct molecular weight and boiling point relative to other chiral cyclopropane acids facilitate enantiomeric purity assessment.

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